molecular formula C18H24N4O4 B5318191 ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate

ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate

货号 B5318191
分子量: 360.4 g/mol
InChI 键: HCRHXNYZAQFOJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is involved in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

作用机制

Ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate binds irreversibly to the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to decreased survival and proliferation of B cells, as well as inhibition of chemotaxis and adhesion of malignant B cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit the production of cytokines and chemokines that promote tumor growth and survival. This compound also inhibits the activation of macrophages and dendritic cells, which play a role in the immune response to tumors.

实验室实验的优点和局限性

Ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate has several advantages for lab experiments, including its specificity for BTK and its irreversible binding to the enzyme. However, this compound may not be suitable for all types of B-cell malignancies, and its efficacy may depend on the genetic profile of the tumor. In addition, this compound may have off-target effects on other kinases, which could limit its therapeutic potential.

未来方向

There are several potential future directions for the development of ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate as a therapeutic agent. One possibility is the combination of this compound with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, which are commonly dysregulated in B-cell malignancies. Another direction is the investigation of this compound in combination with immunotherapies, such as checkpoint inhibitors or CAR T-cell therapy, which have shown promising results in the treatment of B-cell malignancies. Finally, the development of biomarkers to predict response to this compound could help identify patients who are most likely to benefit from this therapy.

合成方法

The synthesis of ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate involves several steps, starting from the reaction of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-aminobenzoate. This intermediate is then reacted with 1,4-dioxaspiro[5.5]undecane-2,3-dione to form the spirocyclic core of this compound. The final step involves the reaction of the spirocyclic intermediate with 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylic acid to form this compound.

科学研究应用

Ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased survival and proliferation of B cells. In vivo studies in mouse models of CLL and NHL have demonstrated significant anti-tumor activity of this compound, with minimal toxicity to normal tissues.

属性

IUPAC Name

ethyl 2-[(5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-2-26-15(23)13-5-3-4-6-14(13)21-17(25)22-11-7-18(8-12-22)16(24)19-9-10-20-18/h3-6,20H,2,7-12H2,1H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRHXNYZAQFOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)N2CCC3(CC2)C(=O)NCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。